N-(2,3-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
N-(2,3-Dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a triazolo[4,5-d]pyrimidine derivative characterized by a p-tolyl (4-methylphenyl) group at position 3 of the triazolo core and a thioacetamide side chain at position 5. The compound’s structure combines aromatic bulk (via p-tolyl and dimethylphenyl groups) with a sulfur-linked acetamide moiety, which may enhance target binding and metabolic stability.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS/c1-13-7-9-16(10-8-13)27-20-19(25-26-27)21(23-12-22-20)29-11-18(28)24-17-6-4-5-14(2)15(17)3/h4-10,12H,11H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMQAOJQOLGZTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC(=C4C)C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound with potential biological activities. This article explores its biological properties, focusing on its anticancer and antimicrobial activities, supported by various research findings.
Chemical Structure and Properties
- Molecular Formula : C25H22N6O3
- Molecular Weight : 454.5 g/mol
- CAS Number : 1251614-94-4
The compound features a triazole-pyrimidine core connected to a thioacetamide moiety, which may contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to this compound in inhibiting cancer cell proliferation.
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Mechanism of Action :
- The compound's structure suggests it may inhibit key signaling pathways involved in cancer progression. For example, derivatives of similar compounds have shown inhibition of EGFR and Src kinases, which are crucial in many cancers .
- In vitro studies indicate that certain derivatives exhibit IC50 values lower than standard chemotherapeutics, suggesting strong anticancer potential .
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Case Studies :
- A study reported that a related compound exhibited an IC50 of 1.18 µM against HEPG2 (liver cancer) cells, outperforming traditional drugs like staurosporine .
- Another derivative demonstrated significant potency against multiple cancer cell lines (MCF7, SW1116) with IC50 values ranging from 0.24 µM to 0.96 µM for different targets .
Antimicrobial Activity
Compounds with similar structures have also been evaluated for their antibacterial properties.
- Activity Against Pathogens :
- Research indicates that compounds containing the thioamide group have shown promising antibacterial activity against various pathogenic bacteria .
- A specific derivative was noted for its effective inhibition against Gram-positive and Gram-negative bacteria when tested alongside standard antibiotics like chloramphenicol .
Data Tables
Comparison with Similar Compounds
Position 3 Substitutions
- Chlorobenzyl (): The 4-chlorobenzyl group in N-(2-((3-(4-chlorobenzyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)ethyl)acetamide introduces electron-withdrawing effects, which may reduce metabolic stability but increase electrophilicity for target binding .
Position 7 Modifications
- Thioacetamide (Target Compound) : The thioether-linked acetamide group may enhance hydrogen-bonding capacity and conformational flexibility compared to simpler thioalkyl chains (e.g., propylthio in ) .
- Benzo[d]Oxazole () : The 2-((3-(4-substituted benzyl)triazolo[4,5-d]pyrimidin-7-yl)thio)benzo[d]oxazole in introduces a fused heterocycle, which could improve π-π stacking interactions but reduce synthetic yield (11%) due to complexity .
Physicochemical Properties
Key Observations :
- The target compound’s p-tolyl and thioacetamide groups likely increase lipophilicity (clogP >3) compared to chlorobenzyl or propylthio derivatives, impacting absorption and distribution .
- Melting points for triazolo[4,5-d]pyrimidines correlate with crystallinity; the target compound’s bulky substituents may reduce melting points relative to simpler analogs (e.g., 140°C in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
